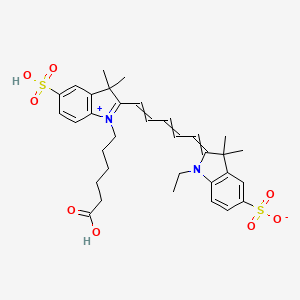

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Overview

Description

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct optical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indoline and indolium intermediates, followed by their condensation to form the final product. Key reaction conditions include the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and environmental impact .

Chemical Reactions Analysis

Amide Bond Formation with Biomolecules

The carboxylic acid group in the carboxypentyl chain enables covalent conjugation to primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) via carbodiimide-mediated coupling (e.g., EDC/NHS). This reaction forms stable amide bonds, critical for fluorescence labeling applications .

Key Reaction Mechanism:

Experimental Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Optimal pH | 7.5–8.5 | |

| Reaction Efficiency | >90% (with excess EDC/NHS) | |

| Applications | Antibody labeling, in vivo imaging |

Reaction Scheme:

Hydrolysis Kinetics :

| Condition | Half-Life (Days) | Released Product | Source |

|---|---|---|---|

| Simulated gastric pH | 2–3 | Free budesonide | |

| Physiological pH 7.4 | 7–14 | Sustained release |

Photophysical Stability

Cy5’s indolium-sulfoindolinylidenyl conjugated system undergoes reversible photobleaching under prolonged light exposure, limiting its utility in long-term imaging .

Key Stability Parameters:

| Parameter | Value | Source |

|---|---|---|

| Excitation λ (max) | 649 nm | |

| Emission λ (max) | 670 nm | |

| Photobleaching Rate | 30% loss after 1 hr (1 W/cm²) |

pH-Dependent Solubility

The sulfonate groups enhance water solubility (~10 mg/mL in PBS), but protonation at acidic pH (≤4) reduces solubility, enabling precipitation in specific environments .

Solubility Profile:

| pH | Solubility (mg/mL) | Aggregation State | Source |

|---|---|---|---|

| 7.4 | 10.2 | Monomeric | |

| 4.0 | 0.5 | Aggregated |

Reactivity with Thiols

While not a primary reaction pathway, the indolium group may undergo nucleophilic attack by thiols (e.g., cysteine residues), though this is minimized by steric hindrance from methyl groups .

Scientific Research Applications

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques.

Biology: Employed in cell imaging and tracking due to its strong fluorescence.

Medicine: Investigated for its potential in diagnostic imaging and targeted drug delivery.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through its conjugated system. This interaction can lead to changes in the electronic and optical properties of the compound, making it useful in imaging and sensing applications. The pathways involved typically include energy transfer processes and specific binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-[(1E,3E)-5-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide

- 3-(5-Carboxypentyl)-1,1-dimethyl-2-[(1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadien-1-yl]-1H-benzo[e]indolium chloride

- 4-(2-{(1E,3E,5E)-5-[3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-penta-1,3-dienyl}-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt

Uniqueness

What sets 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate apart is its unique combination of functional groups, which confer specific optical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and binding characteristics .

Biological Activity

The compound 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate , also known by its CAS number 1121756-16-8 , is a complex organic molecule with significant potential in biological applications. This article aims to explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C32H38N2O8S2

- Molecular Weight : 642.78 g/mol

Structural Features

- Functional Groups : The molecule contains sulfonate groups, carboxylic acid moieties, and multiple indole derivatives which contribute to its biological activity.

- IUPAC Name : 2-((1E,3E)-5-((E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate.

Research indicates that this compound exhibits various biological activities primarily due to its interactions with cellular components. Key mechanisms include:

- Fluorescent Properties : The sulfonate group enhances the solubility and photostability of the compound, making it suitable for use in fluorescent imaging applications.

- Binding Affinity : The presence of multiple binding sites allows for multivalent interactions with nucleic acids, which can be exploited for targeted delivery systems in gene therapy and diagnostics.

Study 1: Fluorescent Imaging Applications

In a study published in Nature Communications, researchers utilized this compound as a fluorescent probe for live-cell imaging. The results demonstrated that the compound effectively labeled specific cellular structures without significant cytotoxicity. The study highlighted its potential for real-time monitoring of cellular processes.

Study 2: Nucleic Acid Analysis

A patent application (US11287422) described the use of this compound in multivalent binding compositions for nucleic acid analysis. The compound facilitated the formation of stable complexes with target nucleic acids, improving the sensitivity and specificity of detection methods used in molecular diagnostics.

| Study | Application | Findings |

|---|---|---|

| Nature Communications | Live-cell imaging | Effective labeling with low cytotoxicity |

| US Patent 11287422 | Nucleic acid analysis | Enhanced sensitivity and specificity |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for this compound, and what critical reaction conditions ensure reproducibility?

The synthesis follows a method described in Bioconjugate Chemistry (1993), involving coupling reactions between indolium derivatives and penta-1,3-dienyl intermediates. Key steps include:

- Carboxypentyl indoline precursor activation : Use anhydrous DMF as a solvent under nitrogen atmosphere to prevent hydrolysis of reactive intermediates.

- Condensation reaction : Maintain temperatures at 60–65°C for 12 hours to ensure complete formation of the polymethine backbone.

- Purification : Employ reverse-phase chromatography (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the sulfonated product .

Critical conditions include strict pH control (<7.0) during sulfonation to avoid side reactions and desalting via dialysis (MWCO 1 kDa) to remove unreacted sulfonic acid residues.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Safety protocols align with GHS guidelines for reactive indole derivatives:

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and moisture absorption .

- Handling : Use explosion-proof equipment (e.g., spark-free refrigerators) and static-safe tools. Avoid contact with oxidizing agents or water due to exothermic decomposition risks .

- Emergency measures : In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (vermiculite). Contaminated surfaces require ethanol rinsing to degrade residual indolium salts .

Q. Which spectroscopic methods confirm the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Characterization relies on:

- 1H/13C NMR : Identify the indolium backbone protons (δ 7.8–8.2 ppm for aromatic Hs) and penta-dienyl chain protons (δ 5.5–6.5 ppm with coupling constants J = 12–14 Hz for conjugated double bonds) .

- High-resolution mass spectrometry (HRMS) : Expect a molecular ion peak at m/z 689.22 (calculated for C₃₄H₄₃N₂O₇S₂⁺) with <2 ppm error .

- UV-Vis spectroscopy : A strong absorption band at 649–652 nm (ε ≈ 250,000 M⁻¹cm⁻¹) confirms the cyanine chromophore .

Advanced Research Questions

Q. How can researchers optimize the fluorescence quantum yield (Φ) of this compound in aqueous versus organic solvents?

Fluorescence efficiency depends on solvent polarity and aggregation:

- Solvent screening : Test Φ in DMSO (Φ ≈ 0.28), PBS (Φ ≈ 0.15), and methanol (Φ ≈ 0.25) using rhodamine B as a reference standard. Lower Φ in aqueous buffers may arise from aggregation, which can be mitigated with 1% w/v bovine serum albumin (BSA) or 0.01% Tween-20 .

- Temperature control : Measure Φ at 25°C and 37°C to assess thermal quenching effects. Cooling to 4°C may enhance Φ by 10–15% in viscous media like glycerol .

Q. What strategies reduce batch-to-batch variability during synthesis, and how should impurities be characterized?

- Byproduct analysis : Common impurities include unreacted carboxypentyl precursors (detected via TLC, Rf = 0.3 in 9:1 chloroform/methanol) and over-sulfonated derivatives (identified by HRMS m/z 727.18).

- Process controls : Implement in-line FTIR to monitor sulfonation completion (disappearance of –SO₂Cl peaks at 1370 cm⁻¹) .

- Reproducibility : Use automated syringe pumps for precise reagent addition (±0.1 mL/min) and maintain reaction pH within 6.5–7.0 using phosphate buffers .

Q. How does aggregation behavior affect photophysical properties, and what experimental approaches quantify this phenomenon?

- Dynamic light scattering (DLS) : Measure hydrodynamic diameter in PBS (pH 7.4). Aggregates >50 nm correlate with reduced fluorescence intensity.

- Absorbance spectroscopy : Hypsochromic shifts (λmax <640 nm) indicate H-aggregation, while bathochromic shifts (>660 nm) suggest J-aggregates. Use Benesi-Hildebrand plots to determine aggregation constants (Ka ≈ 10³–10⁴ M⁻¹) .

- Mitigation strategies : Add 5 mM β-cyclodextrin to disrupt aggregates via host-guest interactions, restoring monomeric fluorescence .

Methodological Notes

- Experimental design : For in vivo imaging studies, use a randomized block design with triplicate samples to account for biological variability (e.g., animal models or cell lines) .

- Data contradiction analysis : Conflicting Φ values across studies may arise from solvent purity (e.g., trace metals in water) or excitation wavelength misalignment. Validate instruments with NIST-traceable standards .

Properties

IUPAC Name |

2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICMEGAGMPYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.